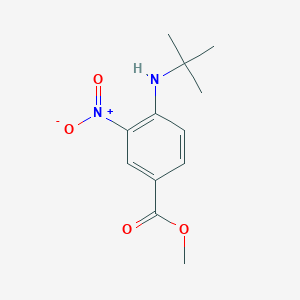

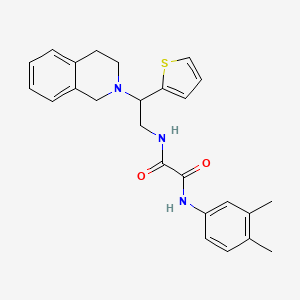

Methyl 4-(tert-butylamino)-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(tert-butylamino)-3-nitrobenzoate is a compound that has been the subject of various studies due to its relevance in organic chemistry and potential applications in pharmaceuticals. The compound is characterized by the presence of a tert-butylamino group and a nitro group on a benzoate ester framework. While the specific compound of interest is not directly synthesized in the provided papers, related compounds and methodologies offer insight into its chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves Fischer esterification, a process that can be completed within 1 hour to 16 hours, depending on the desired yield . The tert-butyl group can be introduced into similar structures using tert-butanol in the presence of concentrated sulfuric acid, as demonstrated in the synthesis of 1-tert-butyl-4-nitro-1,2,3-triazole . These methods suggest that the synthesis of this compound could potentially be achieved through similar esterification and tert-butylation reactions.

Molecular Structure Analysis

The molecular and solid-state structures of compounds containing tert-butylamino groups have been studied using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the structure of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate was elucidated, revealing the importance of steric influences on the formation of the compound . This suggests that the molecular structure of this compound would also be significantly influenced by the bulky tert-butyl group.

Chemical Reactions Analysis

The tert-butyl group is known to participate in various chemical reactions. For example, the selective synthesis of 1-methyl-5-nitro-1,2,3-triazole from 1-tert-butyl-4-nitro-1,2,3-triazole involves exhaustive alkylation followed by the removal of the tert-butyl group . This indicates that the tert-butyl group in this compound could also be manipulated through chemical reactions to yield other valuable compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from related structures. For instance, ethyl 4-butylamino-3-nitrobenzoate exhibits an intramolecular N—H⋯O hydrogen bond, which contributes to the stability of the crystal structure . The presence of tert-butyl and nitro groups is likely to affect the solubility, melting point, and other physical properties of the compound. Additionally, the nitro group is a known electron-withdrawing group, which could influence the reactivity of the compound in chemical reactions.

Applications De Recherche Scientifique

Synthesis and Improvement of Production Methods

- Improved Synthesis Techniques: Research has focused on improving the synthesis methods of compounds structurally similar to Methyl 4-(tert-butylamino)-3-nitrobenzoate, such as Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate. These improvements include using a mix of nitric and sulfuric acid in nitration, leading to high yields above 80%, lower production costs, and better quality (Cai Chun, 2004).

Pharmaceutical Intermediate Synthesis

- Role as a Pharmaceutical Intermediate: Compounds like Methyl 4-butyrylamino-3-methyl-5-aminobenzoate, closely related to this compound, serve as significant pharmaceutical intermediates. A convenient synthesis process has been established, with a total yield of 72%, and factors such as mixed acid ratio, nitration time, and reduction conditions have been optimized (Tao Feng, 2005).

Crystal Structure Analysis

- Crystal Structure Investigations: Studies have been conducted on compounds like Ethyl 4-butylamino-3-nitrobenzoate to understand their crystal structures. In these structures, intramolecular hydrogen bonds form specific ring motifs, and the overall structure is stabilized by intermolecular hydrogen bonds (S. N. Narendra Babu et al., 2009).

Solubility and Thermodynamic Modeling

- Solubility and Thermodynamic Studies: Research on the solubility of structurally similar compounds in various solvents has been carried out to understand their thermodynamic properties. Such studies are crucial for optimizing purification processes in the pharmaceutical industry (Yüfang Wu et al., 2016).

Educational Applications in Organic Chemistry

- Use in Educational Experiments: The synthesis of compounds like 4-amino-3-nitrobenzoic acid methyl ester, related to this compound, has been designed as an experiment for introductory organic chemistry courses. These experiments demonstrate simple reactions and purification processes, useful for educational purposes (Caleb M Kam et al., 2020).

Mécanisme D'action

Mode of Action

The interaction of these compounds with their targets often results in the relaxation of smooth muscle in the airways, leading to bronchodilation .

Biochemical Pathways

The activation of beta-2 adrenergic receptors can trigger a cascade of events in the cyclic AMP (cAMP) pathway, leading to downstream effects such as muscle relaxation and increased heart rate .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound depend on its chemical structure and formulation. For example, albuterol is rapidly absorbed after inhalation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, activation of beta-2 adrenergic receptors can lead to bronchodilation, providing relief from symptoms of asthma .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, certain compounds may be more stable and effective in acidic environments, while others may be more stable and effective in alkaline environments .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(tert-butylamino)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)13-9-6-5-8(11(15)18-4)7-10(9)14(16)17/h5-7,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHHRDVSGWRLCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)

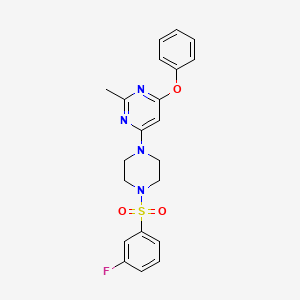

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)

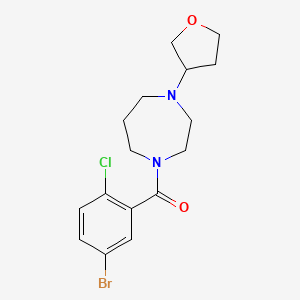

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)

![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)

![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)